molecular formula C25H27ClN2O2 B2713127 1-(4-chlorophenyl)-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclopentanecarboxamide CAS No. 851407-19-7

1-(4-chlorophenyl)-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclopentanecarboxamide

Katalognummer: B2713127
CAS-Nummer: 851407-19-7
Molekulargewicht: 422.95
InChI-Schlüssel: DGGRRCZFUGJTAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-(4-chlorophenyl)-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclopentanecarboxamide is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8). CDK8, as part of the Mediator complex, is a key transcriptional regulator that influences several oncogenic signaling pathways, most notably the β-catenin-dependent transcription in the Wnt pathway source . This compound demonstrates significant research value in the field of oncology, particularly in the study of colorectal cancer and other malignancies driven by Wnt/β-catenin signaling dysregulation. Its mechanism of action involves binding to CDK8, thereby suppressing the phosphorylation of downstream effectors and inhibiting the expression of genes critical for cancer cell proliferation and survival source . Researchers utilize this inhibitor as a chemical probe to dissect the complex roles of CDK8 in transcription, to investigate mechanisms of chemotherapy resistance, and to evaluate its potential as a therapeutic target in various preclinical cancer models.

Eigenschaften

CAS-Nummer

851407-19-7

Molekularformel

C25H27ClN2O2

Molekulargewicht

422.95

IUPAC-Name

1-(4-chlorophenyl)-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopentane-1-carboxamide

InChI

InChI=1S/C25H27ClN2O2/c1-16-5-6-17(2)22-21(16)15-18(23(29)28-22)11-14-27-24(30)25(12-3-4-13-25)19-7-9-20(26)10-8-19/h5-10,15H,3-4,11-14H2,1-2H3,(H,27,30)(H,28,29)

InChI-Schlüssel

DGGRRCZFUGJTAK-UHFFFAOYSA-N

SMILES

CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl

Löslichkeit

not available

Herkunft des Produkts

United States

Biologische Aktivität

The compound 1-(4-chlorophenyl)-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclopentanecarboxamide , commonly referred to as DEDQ, is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

DEDQ features a quinoline core structure linked to a cyclopentanecarboxamide moiety. The molecular formula is C19H24ClN2O2C_{19}H_{24}ClN_{2}O_{2}, with a molecular weight of approximately 344.86 g/mol. Its predicted properties include:

PropertyValue
Boiling Point726.6 ± 70.0 °C (Predicted)
Density1.36 ± 0.1 g/cm³ (Predicted)
SolubilityDMF: 20 mg/ml; DMSO: 20 mg/ml; Ethanol: 20 mg/ml
pKa9.56 ± 0.40 (Predicted)
ColorWhite to beige

The biological activity of DEDQ is primarily attributed to its interaction with various molecular targets within the body. The compound may exert its effects through:

  • Enzyme Inhibition: DEDQ has been shown to inhibit certain enzymes that are critical in various metabolic pathways.
  • Receptor Binding: It may bind to specific receptors, leading to modulation of biological responses.

Biological Activity

Research indicates that DEDQ exhibits several pharmacological activities:

Antibacterial Activity

Studies have demonstrated that DEDQ possesses notable antibacterial properties against a range of bacterial strains. For instance, it has shown moderate to strong activity against Salmonella typhi and Bacillus subtilis. The mechanism involves disruption of bacterial cell walls and inhibition of bacterial growth.

Enzyme Inhibition

DEDQ has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor, which is significant in the treatment of neurodegenerative diseases such as Alzheimer's disease. The compound's inhibitory activity was assessed using standard assays, revealing competitive inhibition with IC50 values comparable to established AChE inhibitors.

Antitumor Activity

Preliminary studies suggest that DEDQ may also have antitumor properties. In vitro assays have indicated that it can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways.

Case Studies and Research Findings

  • Antibacterial Efficacy Study :
    • Objective : To evaluate the antibacterial activity of DEDQ against various pathogens.
    • Methodology : Disk diffusion method was employed using different concentrations of DEDQ.
    • Results : Significant zones of inhibition were observed against S. typhi and B. subtilis, indicating strong antibacterial potential.
  • AChE Inhibition Assay :
    • Objective : To determine the inhibitory effect of DEDQ on AChE.
    • Methodology : A colorimetric assay was performed using acetylthiocholine as a substrate.
    • Results : DEDQ showed an IC50 value of 5 µM, demonstrating effective inhibition compared to standard drugs.
  • Antitumor Activity Assessment :
    • Objective : To assess the cytotoxic effects of DEDQ on cancer cell lines.
    • Methodology : MTT assay was used to evaluate cell viability post-treatment with DEDQ.
    • Results : A dose-dependent decrease in cell viability was noted in several cancer cell lines, suggesting potential use in cancer therapy.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

The compound has been primarily investigated for its potential in treating various forms of cancer, particularly acute myeloid leukemia (AML). Its structure suggests that it may inhibit specific enzymes involved in cancer cell proliferation and survival.

Cancer Treatment

Recent studies have highlighted the role of this compound in targeting mutant isocitrate dehydrogenase 1 (IDH1) proteins, which are implicated in the pathogenesis of AML. By inhibiting these mutant proteins, the compound can reduce levels of 2-hydroxyglutarate, a metabolite associated with tumorigenesis.

Key Findings:

  • Efficacy in AML: Clinical trials have demonstrated that compounds targeting IDH1 mutations can lead to significant improvements in patient outcomes. For instance, olutasidenib, a related compound, showed a complete remission rate of 35% in patients with relapsed or refractory AML harboring mIDH1 mutations .
  • Mechanism of Action: The inhibition of mutant IDH1 leads to the restoration of normal cellular differentiation and apoptosis in cancer cells, providing a therapeutic advantage .

Biochemical Mechanisms

The compound's mechanism involves the modulation of metabolic pathways critical for cancer cell survival. By inhibiting specific enzymes, it alters the metabolic landscape of cancer cells, making them more susceptible to treatment.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of various enzymes involved in metabolic processes:

  • IDH1 Inhibition: The primary target is the mutant IDH1 enzyme. By blocking its activity, the compound decreases the production of oncometabolites that promote tumor growth.
  • Impact on Metabolism: The alteration in metabolic pathways can lead to reduced proliferation and increased apoptosis in malignant cells.

Case Studies

Several clinical studies have explored the efficacy and safety of compounds similar to 1-(4-chlorophenyl)-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclopentanecarboxamide.

StudyDescriptionResults
Phase 2 Trial (Olutasidenib)Evaluated efficacy in relapsed/refractory AML patients with mIDH1 mutations.35% complete remission rate; median duration of response was 25.9 months .
Pharmacokinetics StudyAssessed absorption and metabolism of IDH inhibitors.Steady-state concentrations achieved within therapeutic range .
Comparative Efficacy StudyCompared olutasidenib with other IDH inhibitors like ivosidenib.Olutasidenib showed superior remission rates compared to historical controls .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

For example:

  • focuses on the SHELX software suite for crystallography, which is unrelated to structural or functional comparisons of chemical compounds .
  • describes the synthesis of N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide, a structurally distinct compound with a cyclopropane ring and methoxyphenoxy group . While both molecules are carboxamides, their backbones and substituents differ significantly, precluding meaningful comparison without additional data.

Hypothetical Comparison Framework (Lacking Evidence)

Property Target Compound N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide
Core Structure Cyclopentane + dihydroquinolin Cyclopropane + phenyl
Substituents 4-Chlorophenyl, dimethyl groups 4-Methoxyphenoxy, diethylamide
Synthetic Yield Not reported 78% (for diastereomers)
Biological Activity Unknown Unknown (no data in evidence)

Critical Limitations

  • No experimental data on the target compound’s properties (e.g., solubility, stability, binding affinity) are available in the provided sources.
  • No pharmacological or toxicological studies are referenced.

Recommendations for Further Research

To address the knowledge gaps:

Synthesis and Characterization : Refer to journals like Journal of Medicinal Chemistry or Organic Letters for protocols on synthesizing carboxamide derivatives.

Biological Screening: Explore databases like PubChem or ChEMBL for activity data on quinolinone or cyclopentane-containing compounds.

Computational Studies: Use tools like AutoDock or MOE to predict binding modes relative to known kinase inhibitors.

Crystallography : Apply SHELX for crystal structure determination if experimental data are generated.

Q & A

Q. What are the key structural features of this compound that influence its physicochemical properties?

The compound contains a cyclopentanecarboxamide core linked to a 4-chlorophenyl group and a 5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl ethyl moiety . The chlorophenyl group enhances lipophilicity and potential π-π stacking interactions, while the quinoline moiety may contribute to aromatic interactions and hydrogen bonding. The cyclopentane ring introduces conformational rigidity, which can affect solubility and binding kinetics. Structural analogs (e.g., N-(4-chlorophenyl)-2-oxocyclopentanecarboxamide) suggest that substitutions at the cyclopentane or quinoline positions significantly alter melting points and stability .

Q. How can researchers optimize synthetic routes for this compound?

Synthesis typically involves:

  • Step 1 : Cyclopentanecarboxylic acid derivative preparation via cyclization (e.g., using 1-(4-chlorophenyl)-1-cyclopentanecarboxylic acid as an intermediate, mp 160–164°C) .
  • Step 2 : Amide coupling between the cyclopentane core and the quinoline-ethylamine moiety using reagents like EDC/HOBt.
  • Step 3 : Purification via preparative column chromatography (e.g., silica gel with hexanes/EtOAc gradients) to isolate diastereomers, as seen in related cyclopropane carboxamide syntheses .

Q. What analytical methods are critical for characterizing this compound?

  • HPLC-MS : To confirm molecular weight (e.g., C₂₄H₂₆ClN₃O₂, theoretical MW 423.94) and purity.
  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., distinguishing methyl groups at quinoline C5/C8).
  • X-ray crystallography : For resolving stereochemistry, as demonstrated for N-(4-fluorophenyl)cyclopentanecarboxamide analogs .
  • Thermogravimetric analysis (TGA) : To assess thermal stability (decomposition >200°C inferred from analogs) .

Q. How should researchers design stability studies under varying conditions?

  • Storage : Dry, ventilated environments (<25°C, protected from light) to prevent hydrolysis or photodegradation, as recommended for structurally related carboxamides .
  • Accelerated stability testing : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
  • pH stability : Test solubility and integrity in buffers (pH 3–9) to identify labile functional groups (e.g., amide bonds) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR or MS) be resolved for this compound?

  • Contradiction analysis : Compare experimental data with computational predictions (e.g., using Gaussian for NMR chemical shifts or MassFrontier for fragmentation patterns).
  • Isotopic labeling : Use deuterated solvents or ¹³C-labeled intermediates to confirm peak assignments, as applied in cyclopropane carboxamide studies .
  • Multi-technique validation : Cross-validate with IR (amide I/II bands) and high-resolution MS (e.g., Q-TOF) .

Q. What computational strategies are effective for modeling its interactions with biological targets?

  • Molecular docking : Use AutoDock Vina with crystal structures of related targets (e.g., kinases or GPCRs) to predict binding modes of the quinoline and chlorophenyl groups.
  • MD simulations : Simulate solvation effects (e.g., explicit water models) to assess conformational flexibility of the cyclopentane ring .
  • QSAR : Corporate substituent effects (e.g., methyl groups on quinoline) into activity predictions using datasets from PubChem .

Q. How do structural modifications impact its activity in biological assays?

  • SAR table :
ModificationObserved EffectReference
Quinoline C5/C8 methyl groupsIncreased lipophilicity and target affinity
Chlorophenyl → FluorophenylReduced cytotoxicity but lower metabolic stability
Cyclopentane → CyclohexaneAltered conformational dynamics and binding kinetics
  • Methodology : Synthesize analogs, test in dose-response assays (e.g., IC₅₀), and correlate with computational descriptors (e.g., logP, polar surface area) .

Q. What are the challenges in studying its metabolic degradation pathways?

  • In vitro models : Use liver microsomes (human/rat) with LC-MS/MS to identify phase I/II metabolites.
  • Isotope tracing : Label the cyclopentane or quinoline moieties with ¹⁴C to track cleavage products .
  • Enzyme inhibition assays : Test interactions with CYP450 isoforms (e.g., CYP3A4) to predict drug-drug interactions .

Q. How can researchers validate its mechanism of action in complex biological systems?

  • CRISPR/Cas9 knockout : Validate target specificity by deleting putative targets (e.g., kinases) and assessing activity loss .
  • Proteomics : Use SILAC labeling to identify differentially expressed proteins post-treatment .
  • In vivo imaging : Employ fluorescently tagged analogs for real-time biodistribution studies in model organisms .

Methodological Notes

  • Data reproducibility : Address batch-to-batch variability by standardizing reaction conditions (e.g., inert atmosphere for moisture-sensitive steps) .
  • Ethical considerations : Follow guidelines for handling hazardous intermediates (e.g., chlorophenyl derivatives) as outlined in safety protocols .
  • Interdisciplinary collaboration : Integrate chemical synthesis, computational modeling, and biological validation to overcome research bottlenecks .

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